octahydro-2H-1,4-benzoxazine
Description
Historical Context and Evolution of Benzoxazine (B1645224) Chemistry Research
The journey of benzoxazine chemistry began in 1944, when Holly and Cope first reported the synthesis of a small molecular weight benzoxazine. elmergib.edu.lymdpi.com For several decades, research in this area was relatively limited. A significant turning point occurred in 1994 when Ning and Ishida published their work on the synthesis and properties of crosslinked polybenzoxazines, which belong to the family of addition-polymerized phenolics. elmergib.edu.ly This publication ignited substantial interest in benzoxazine monomers as precursors to high-performance thermosetting polymers.
The primary method for synthesizing benzoxazine monomers is the Mannich-like condensation reaction, which typically involves a phenol (B47542), a primary amine, and formaldehyde. elmergib.edu.lyikm.org.my This straightforward synthesis offers remarkable molecular design flexibility, allowing for a wide variety of phenols and primary amines to be used, which in turn tailors the properties of the resulting monomers and polymers. elmergib.edu.lyresearchgate.net
The evolution of benzoxazine research saw a divergence into two main streams: materials science, focusing on polybenzoxazine resins with desirable properties like high thermal stability and near-zero shrinkage upon polymerization, and medicinal chemistry, which explores the biological activities of benzoxazine-containing molecules. researchgate.netitu.edu.trnih.gov While early work centered on monofunctional and difunctional benzoxazines, the field has expanded to include more complex structures, such as main-chain, side-chain, and telechelic benzoxazines, which behave like thermoplastic polymers before crosslinking. mdpi.comikm.org.my This progression highlights the chemical versatility of the benzoxazine ring system, from simple molecules to advanced polymeric materials.
Table 1: Key Milestones in Benzoxazine Chemistry
| Year | Milestone | Significance | Reference(s) |
|---|---|---|---|
| 1944 | First synthesis of a benzoxazine compound by Holly and Cope. | Laid the foundational chemistry for the benzoxazine class of molecules. | elmergib.edu.lymdpi.com |
| 1994 | First comprehensive study on crosslinked polybenzoxazines by Ning and Ishida. | Sparked widespread interest in benzoxazines as high-performance thermosetting polymers. | elmergib.edu.ly |
| Post-1994 | Extensive development of various benzoxazine monomers and polymers. | Led to materials with exceptional thermal stability, chemical resistance, and design flexibility. | elmergib.edu.lyresearchgate.netitu.edu.tr |
Significance of the Octahydro-2H-1,4-benzoxazine Scaffold in Synthetic and Medicinal Chemistry Research
The fully saturated this compound ring system is a crucial building block in modern organic synthesis and a privileged scaffold in medicinal chemistry. nih.gov Its significance stems from its defined stereochemistry and the strategic placement of oxygen and nitrogen atoms, which can engage in hydrogen bonding and other molecular interactions.
In Synthetic Chemistry: The this compound framework serves as a versatile intermediate for the synthesis of more elaborate chemical structures. Its stable, bicyclic nature allows for controlled functionalization and modification. For instance, it is employed as a reactant in the preparation of substituted piperazines and Current time information in Bangalore, IN.ontosight.aidiazepines. The synthesis of the this compound core itself often involves the reduction of an aromatic precursor. One documented method involves the reduction of an 8a-aryl-substituted benzoxazine derivative using a powerful reducing agent like lithium aluminium hydride to yield the saturated octahydro structure. prepchem.com The rigid framework of the resulting molecule ensures that stereochemical integrity is often maintained during subsequent reactions.
In Medicinal Chemistry: The benzoxazine moiety, including its saturated octahydro form, is considered a "privileged scaffold" because it is a recurring structural motif in molecules that exhibit a wide array of pharmacological activities. nih.govbenthamscience.com This versatility has prompted medicinal chemists to design and synthesize numerous derivatives as potential therapeutic candidates. nih.gov The 2H-1,4-benzoxazin-3-(4H)-one and 3,4-dihydro-2H-1,4-benzoxazine scaffolds have been extensively studied for creating biologically active compounds. google.com Derivatives have shown potential as treatments for a range of conditions including inflammatory disorders, cancer, microbial infections, and cardiovascular diseases. nih.govgoogle.comresearchgate.net For example, certain derivatives have been investigated as antihyperlipidemic agents, demonstrating the capacity to lower total cholesterol, LDL, and triglyceride levels in research models. researchgate.net The broad spectrum of bioactivity makes this scaffold a highly attractive starting point for drug discovery programs. nih.govbenthamscience.com
Table 2: Selected Biological Activities of Benzoxazine Derivatives
| Biological Activity | Research Finding | Reference(s) |
|---|---|---|
| Anticancer | Derivatives have shown cytotoxic effects against cancer cell lines. | nih.gov |
| Antimicrobial | Compounds have demonstrated activity against various bacterial strains. | nih.govresearchgate.net |
| Anti-inflammatory | Certain benzoxazine derivatives exhibit anti-inflammatory properties. | nih.govgoogle.com |
| Antihyperlipidemic | Novel benzoxazine derivatives have been shown to reduce cholesterol and triglyceride levels in in vivo studies. | researchgate.net |
| Antioxidant | The scaffold has been incorporated into molecules with antioxidant capabilities. | benthamscience.comresearchgate.net |
Current Research Trends and Future Directions in this compound Investigations
Contemporary research on this compound and related scaffolds is dynamic, focusing on leveraging its structural and chemical properties to address challenges in medicine and materials science. The primary goal is to synthesize novel derivatives with enhanced potency and selectivity for specific biological targets. nih.gov
A major trend involves the rational design and synthesis of new libraries of benzoxazine derivatives. mdpi.com Researchers are exploring innovative synthetic pathways, including asymmetric synthesis, to produce optically active compounds with specific stereochemistry, which is often crucial for biological activity. researchgate.net For example, copper-catalyzed asymmetric cycloaddition reactions have been developed to construct chiral 2H-1,4-benzoxazines with high enantioselectivity. researchgate.net
Another significant research avenue is the development of multifunctional molecules. Scientists are designing single compounds based on the benzoxazine scaffold that can modulate multiple biological targets simultaneously. researchgate.net This approach is particularly promising for complex multifactorial diseases like atherosclerosis, where agents that combine antioxidant and antidyslipidemic properties could offer significant therapeutic advantages. researchgate.net
Looking forward, the future of this compound research appears promising. The primary direction is the continued exploration and optimization of its derivatives to develop new drug candidates with improved bioactivity and favorable pharmacokinetic profiles. nih.govbenthamscience.com The inherent versatility of the scaffold ensures that it will remain a subject of intense investigation, with potential applications extending into new therapeutic areas. The development of more efficient and stereoselective synthetic methods will further fuel the discovery of novel and potent bioactive molecules based on this remarkable heterocyclic system. researchgate.net
Table 3: Current Research Focus Areas for Benzoxazine Scaffolds
| Research Area | Objective | Significance | Reference(s) |
|---|---|---|---|
| Novel Synthetic Methods | To develop efficient and stereoselective routes to new benzoxazine derivatives. | Enables access to a wider chemical space and the creation of enantiomerically pure compounds for biological testing. | researchgate.net |
| Multifunctional Agents | To design single molecules that can interact with multiple biological targets. | Offers a novel strategy for treating complex diseases like atherosclerosis and other metabolic disorders. | researchgate.net |
| Structure-Activity Relationship (SAR) Studies | To understand how structural modifications affect biological activity. | Guides the rational design of more potent and selective therapeutic agents. | benthamscience.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYZKRGPZJEWPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587924 | |
| Record name | Octahydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52769-11-6 | |
| Record name | Octahydro-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52769-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | octahydro-2H-1,4-benzoxazine | |
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Advanced Synthetic Methodologies for Octahydro 2h 1,4 Benzoxazine and Its Derivatives
Strategic Approaches to Stereoselective Synthesis of Octahydro-2H-1,4-benzoxazine Isomers
Achieving stereochemical control is paramount in modern drug discovery and development. The synthesis of specific isomers of this compound often relies on sophisticated asymmetric strategies to generate chiral centers with high fidelity.
Chiral catalysis provides a powerful tool for the asymmetric synthesis of benzoxazine (B1645224) derivatives, enabling access to enantiomerically enriched products. A variety of transition-metal-based catalytic systems have been developed to this end.
One notable method is the iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones. nih.gov This reaction, utilizing a specifically designed chiral ligand such as iPr-BiphPHOX, can deliver the corresponding chiral 2-substituted 1,4-benzoxazin-3-ones in excellent yields (up to 99%) and with high enantioselectivity. nih.gov Similarly, palladium catalysis has been effectively employed. The use of a chiral bisphosphorus ligand known as WingPhos in a palladium-catalyzed tandem allylic substitution reaction allows for the versatile and highly regio- and enantioselective synthesis of chiral dihydro-2H-benzo[b] nih.govnih.gov-oxazines. organic-chemistry.org
Furthermore, metal-free organocatalysis presents a complementary approach. Chiral phosphoric acids (CPAs) have been shown to catalyze the enantioselective desymmetrization of prochiral oxetanes, providing a transition-metal-free route to chiral 2H-1,4-benzoxazines in very good yields and high enantioselectivity under mild conditions. organic-chemistry.org
| Catalytic System | Ligand/Catalyst | Substrate Type | Product | Key Advantages |
| Iridium Catalysis | iPr-BiphPHOX | 2-Alkylidene 1,4-benzoxazin-3-ones | Chiral 2-Substituted 1,4-Benzoxazin-3-ones | High yields and enantioselectivity nih.gov |
| Palladium Catalysis | WingPhos | Vinyl Methylene (B1212753) Cyclic Carbonates | Chiral Vinyl-Substituted Dihydro-2H-benzo[b] nih.govnih.gov-oxazines | Versatile, mild conditions, excellent ees organic-chemistry.org |
| Organocatalysis | Chiral Phosphoric Acid (CPA) | Prochiral Oxetanes | Chiral 2H-1,4-Benzoxazines | Metal-free, mild conditions, high enantioselectivity organic-chemistry.org |
When multiple chiral centers are present, controlling the relative stereochemistry becomes crucial. Diastereoselective pathways aim to produce a single diastereomer from a mixture of possibilities.
A highly effective strategy for achieving both excellent enantioselectivity and diastereospecificity involves a two-step sequence starting with activated aziridines. organic-chemistry.org The first step is a Lewis acid-catalyzed SN2-type ring-opening of the aziridine (B145994) with a 2-halophenol. This is followed by a Copper(I)-catalyzed intramolecular C-N cyclization to form the 3,4-dihydro-1,4-benzoxazine derivatives. This pathway proceeds with outstanding stereochemical control, yielding products with greater than 99% enantiomeric excess (ee) and greater than 99% diastereomeric excess (de). organic-chemistry.org The stereochemistry of the final product is directly controlled by the stereochemistry of the starting chiral aziridine.
| Reaction Sequence | Key Reagents | Starting Materials | Product | Stereochemical Outcome |
| 1. Aziridine Ring Opening2. Intramolecular Cyclization | 1. Lewis Acid2. Cu(I) Catalyst | Activated Aziridines, 2-Halophenols | 3,4-Dihydro-1,4-benzoxazine derivatives | >99% ee, >99% de organic-chemistry.org |
Chemoenzymatic synthesis harnesses the high selectivity of enzymes to perform challenging chemical transformations. This approach is particularly valuable for creating chiral building blocks for benzoxazine synthesis. nih.govnih.govresearchgate.net
One successful strategy involves the bioreduction of 1-(2-nitrophenoxy)propan-2-ones. nih.govresearchgate.net By selecting the appropriate enzyme, either enantiomer of the resulting alcohol can be produced with high selectivity. For example, the alcohol dehydrogenase from Rhodococcus ruber (ADH-A) yields the (S)-alcohol enantiopure, while the evo-1.1.200 ADH produces the corresponding (R)-enantiomer with complete selectivity and quantitative conversion. nih.govresearchgate.net These chiral alcohols are key intermediates that can be cyclized to form enantiopure 3-methyl-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazines. nih.gov
Another powerful enzymatic method is the asymmetric hydroamination catalyzed by ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase). nih.govresearchgate.net This enzyme can catalyze the addition of various substituted 2-aminophenols to fumarate, generating N-(2-hydroxyphenyl)-L-aspartic acids with excellent enantiomeric excess (up to >99% ee). nih.govresearchgate.net These amino acid products can then be converted via an acid-catalyzed esterification-cyclization sequence into chiral dihydrobenzoxazinones, which are valuable precursors. researchgate.net
| Enzymatic Method | Enzyme | Substrate(s) | Key Intermediate/Product | Key Advantages |
| Bioreduction | Alcohol Dehydrogenase (ADH-A or evo-1.1.200) | 1-(2-Nitrophenoxy)propan-2-ones | (S)- or (R)-1-(2-Nitrophenoxy)propan-2-ol | Access to both enantiomers with high selectivity nih.govresearchgate.net |
| Hydroamination | Ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) | Substituted 2-Aminophenols, Fumarate | N-(2-hydroxyphenyl)-L-aspartic acids | Excellent ee (>99%), broad substrate scope nih.govresearchgate.net |
Cascade and Domino Reactions in this compound Scaffold Construction
Cascade, or domino, reactions are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov These reactions increase molecular complexity rapidly and are advantageous for their operational simplicity and atom economy.
A notable example is the Yttrium(III) triflate (Y(OTf)₃)-catalyzed cascade reaction between benzoxazoles and propargyl alcohols. rsc.org This process involves a ring-opening of the benzoxazole (B165842) followed by a regioselective ring-closure, constituting a formal [4+2] cyclization to construct the 1,4-benzoxazine scaffold. rsc.org This method allows for the preparation of a wide range of aldehyde-containing 1,4-benzoxazine compounds in moderate to excellent yields.
Palladium catalysis also enables powerful cascade sequences. For instance, a tandem allylic amination/oxa-Michael addition of vinyl methylene cyclic carbonates (VMCCs) with bisnucleophiles like 2-aminophenols can be used to construct the dihydro-2H-benzo[b] nih.govnih.govoxazine (B8389632) ring system under relay catalysis. organic-chemistry.org
| Reaction Name | Catalyst | Reactants | Product | Key Features |
| Cascade [4+2] Cyclization | Y(OTf)₃ | Benzoxazoles, Propargyl Alcohols | Aldehyde-containing 1,4-Benzoxazines | Ring-opening/annulation cascade, good functional group tolerance rsc.org |
| Tandem Allylic Amination/Oxa-Michael Addition | Palladium | Vinyl Methylene Cyclic Carbonates, 2-Aminophenols | Dihydro-2H-benzo[b] nih.govnih.govoxazines | Efficient construction of the heterocyclic core organic-chemistry.org |
Mechanochemical Synthesis Approaches for Environmentally Benign Production
Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, has emerged as a sustainable alternative to traditional solvent-based synthesis. rsc.org These methods often reduce or eliminate the need for harmful solvents, minimize waste, and can lead to shorter reaction times and improved yields.
The synthesis of 4th generation benzoxazine monomers has been successfully achieved via a facile and scalable mechanochemical ball-milling process. rsc.orgresearchgate.net This approach has been used to synthesize fully bio-based benzoxazines using precursors such as vanillin, ortho-vanillin, and furfuryl amine. rsc.org The process is highly efficient and avoids strenuous purification techniques, making it a more environmentally benign and industrially viable route compared to traditional methods. rsc.org This solvent-free methodology aligns with the principles of green chemistry, offering a significant step towards the sustainable production of benzoxazine derivatives.
| Method | Reactants | Conditions | Product | Advantages |
| Ball Milling | Vanillin, Furfuryl Amine, Paraformaldehyde | Solvent-free, mechanical grinding | Bio-based Benzoxazine Monomers | Environmentally benign, scalable, efficient, minimal purification rsc.orgresearchgate.net |
Ring-Closing Reactions in the Formation of the this compound System
The final ring-closing step is a critical transformation in the synthesis of the benzoxazine core. Various cyclization strategies have been developed, often tailored to the specific substitution pattern and available precursors.
A common and effective method involves the reaction of N-substituted o-aminophenols with suitable dielectrophiles. For example, several 3,4-dihydro-2H-1,4-benzoxazine derivatives can be prepared from N-alkylated o-aminophenols (obtained via reduction of benzoxazoles) by a ring-closure reaction with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate. semanticscholar.org
Another versatile approach begins with the synthesis of 2-(aminomethyl)phenolic intermediates. These intermediates can then undergo a ring-closure reaction with an aldehyde, such as paraformaldehyde or benzaldehyde, to furnish the desired 1,3-benzoxazine ring system, with principles applicable to 1,4-benzoxazine synthesis. mdpi.com As mentioned previously, a highly efficient ring-closing method is the Cu(I)-catalyzed intramolecular C-N cyclization, which is the final step in a diastereoselective sequence starting from aziridines and 2-halophenols. organic-chemistry.org
| Ring-Closing Strategy | Key Precursor | Cyclizing Agent | Catalyst/Base |
| Nucleophilic Substitution | N-Alkylated o-aminophenol | 1,2-Dibromoethane | Potassium Carbonate semanticscholar.org |
| Condensation | 2-(Aminomethyl)phenol (B125469) derivative | Paraformaldehyde | None (thermal) mdpi.com |
| Intramolecular C-N Coupling | N-(2-halo-phenoxy)ethylamine derivative | (Internal) | Cu(I) organic-chemistry.org |
Intramolecular C-N Cyclization Processes
A key strategy for the formation of the 1,4-benzoxazine ring system is through intramolecular C-N bond formation. One efficient method involves a copper(I)-catalyzed intramolecular C-N cyclization. This approach has been successfully applied to the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantio- and diastereospecificity. The process typically begins with a Lewis acid-catalyzed SN2-type ring opening of an activated aziridine with a 2-halophenol. This is followed by the crucial Cu(I)-catalyzed intramolecular C-N cyclization step to yield the desired benzoxazine derivative. organic-chemistry.org This stepwise fashion allows for high levels of stereochemical control, with reported enantiomeric excesses (ee) and diastereomeric excesses (de) often exceeding 99%. organic-chemistry.org
Another approach to intramolecular cyclization involves palladium(II)-catalyzed intramolecular alkene hydrofunctionalization. In this method, a proximal bidentate directing group can control the cyclization pathway, enabling the formation of five- and six-membered heterocycles. nih.gov This strategy has been shown to be effective even in cases that are disfavored by Baldwin's rules. nih.gov
Acid-catalyzed intramolecular cyclization has also been explored. For instance, the hydrolysis of an N-cyano sulfoximine (B86345) with aqueous sulfuric acid can generate an NH-sulfoximine intermediate, which then undergoes intramolecular cyclocondensation to form a thiadiazine 1-oxide, a related heterocyclic system. nih.govacs.org While not a direct synthesis of this compound, this demonstrates the principle of acid-catalyzed intramolecular ring closure.
The following table summarizes the key aspects of these intramolecular C-N cyclization processes.
| Catalyst/Reagent | Key Transformation | Substrates | Products | Key Features |
| Cu(I) | Intramolecular C-N Cyclization | Activated aziridines, 2-halophenols | 3,4-Dihydro-1,4-benzoxazine derivatives | Excellent enantio- and diastereospecificity (>99% ee, >99% de) organic-chemistry.org |
| Pd(II) | Intramolecular Alkene Hydrofunctionalization | Alkenes with proximal bidentate directing groups | Five- and six-membered heterocycles | Control over cyclization pathway, including disfavored ring closures nih.gov |
| H₂SO₄ (aq) | Intramolecular Cyclocondensation | N-Cyano sulfoximines | Thiadiazine 1-oxides | One-pot hydrolysis and cyclization nih.govacs.org |
Phase-Transfer Catalysis in Ring Closure
Phase-transfer catalysis (PTC) offers a powerful and environmentally friendly approach to organic synthesis, often allowing for reactions between immiscible phases without the need for anhydrous or expensive solvents. In the context of 1,4-benzoxazine synthesis, solid-liquid phase transfer catalysis (SL-PTC) has been effectively employed for the ring closure step.
The general scheme for this PTC-mediated cyclization is as follows:
Step 1 (Epoxide Ring Opening): An epoxide reacts with an arylsulfonamide in the presence of K₂CO₃ and a phase-transfer catalyst.
Step 2 (Cyclization): The intermediate hydroxysulfonamide undergoes intramolecular cyclization in the presence of NaOH and a phase-transfer catalyst to yield the 2-substituted 3,4-dihydro-2H-1,4-benzoxazine.
This sequential, one-pot approach highlights the utility of phase-transfer catalysis in simplifying reaction procedures and improving efficiency in the synthesis of the 1,4-benzoxazine core structure. researchgate.net
Synthetic Routes to Substituted Octahydro-2H-1,4-benzoxazines
A variety of synthetic routes have been developed to access substituted octahydro-2H-1,4-benzoxazines, allowing for a wide range of functionalization on the heterocyclic ring.
One notable method is a one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls. This protocol proceeds in ethanol (B145695) as the solvent and, significantly, avoids the use of transition metal catalysts. rsc.org The reaction exhibits a broad substrate scope and tolerance for various functional groups, with reported yields of up to 83%. rsc.org
Another powerful approach is a Y(OTf)₃-catalyzed cascade formal [4+2] cyclization. rsc.org This method utilizes benzoxazoles and propargyl alcohols as starting materials, which undergo a ring-opening and regioselective ring-closure process. This mild and practical protocol allows for the preparation of a broad range of aldehyde-containing 1,4-benzoxazine compounds in moderate to excellent yields with good functional group tolerance. rsc.org Mechanistic studies suggest that the transformation involves an SN1 nucleophilic substitution of the benzoxazole with a propargyl cation. rsc.org
Palladium-catalyzed tandem reactions have also proven to be versatile for synthesizing substituted benzoxazines. For instance, a palladium-catalyzed tandem allylic amination/oxa-Michael addition of vinyl methylene cyclic carbonates (VMCCs) with bisnucleophiles can produce chiral 3,4-dihydro-2H-benzo[b] researchgate.netresearchgate.netoxazines in good yield and with good enantioselectivity under a palladium-organo relay catalysis system. organic-chemistry.org
The following table provides a summary of these synthetic routes to substituted 1,4-benzoxazines.
| Methodology | Starting Materials | Catalyst/Reagents | Key Features | Yields |
| One-pot tandem reaction | α-Aminocarbonyls | None (transition-metal-free) | Broad substrate scope, good functional group tolerance rsc.org | Up to 83% rsc.org |
| Y(OTf)₃-catalyzed cascade cyclization | Benzoxazoles, Propargyl alcohols | Y(OTf)₃ | Mild conditions, good functional group tolerance rsc.org | Moderate to excellent rsc.org |
| Pd-catalyzed tandem reaction | Vinyl methylene cyclic carbonates, Bisnucleophiles | Palladium catalyst, Organocatalyst | Synthesis of chiral derivatives, good enantioselectivity organic-chemistry.org | Good organic-chemistry.org |
Chemical Reactivity and Transformation Pathways of Octahydro 2h 1,4 Benzoxazine
Ring-Opening Reactions and Associated Mechanisms
The hallmark of the oxazine (B8389632) ring's reactivity is its propensity to undergo ring-opening reactions, a process extensively studied in the context of benzoxazine (B1645224) polymerization. doi.orgnih.gov These reactions typically proceed through cationic intermediates, initiated by thermal, acidic, or catalytic means.
A general mechanism for the cationic ring-opening polymerization (ROP) of benzoxazines involves the protonation of the oxygen atom of the oxazine ring. doi.org This initial step induces ring strain and facilitates the cleavage of the C-O bond, leading to the formation of a stabilized iminium ion intermediate. doi.orgresearchgate.net This electrophilic species can then be attacked by a nucleophile. In polymerization, the nucleophile is often the electron-rich aromatic ring of another benzoxazine monomer, resulting in an electrophilic aromatic substitution and chain propagation. doi.org
Beyond thermal or simple acid catalysis, various catalysts have been developed to promote ring-opening at lower temperatures. Lewis acids, such as metal cations (e.g., Li⁺), can effectively coordinate with the oxygen or nitrogen atoms, promoting the ring-opening process. researchgate.net Bifunctional catalysts like lithium iodide have proven highly effective; the lithium cation acts as the Lewis acid to facilitate ring-opening, while the iodide ion serves as a nucleophile that can react with the iminium intermediate, preventing rapid recombination with the phenolate. researchgate.net
Hydrolytic ring-opening is another key transformation, often achieved using acids like HCl. mdpi.com This process cleaves the O-CH₂-N bond to yield stable 2-(aminomethyl)phenol (B125469) derivatives. mdpi.com The successful opening of the ring can be confirmed spectroscopically, for instance, by the disappearance of the characteristic O-CH₂-N carbon signal in ¹³C NMR spectra. mdpi.com The reactivity can also be influenced by adjacent functional groups. For example, a neighboring hydroxyl group on an N-substituent can accelerate the ring-opening reaction through intramolecular participation. researchgate.net
| Initiator/Catalyst | Mechanism Type | Key Intermediates | References |
|---|---|---|---|
| Heat / Protic Acids | Cationic | Iminium ion | doi.org |
| Lewis Acids (e.g., Li⁺, B(C₆F₅)₃) | Catalytic Cationic | Metal-coordinated oxazine, Iminium ion | researchgate.netmdpi.com |
| HCl / Water | Hydrolysis | Protonated oxazine | mdpi.com |
| Bifunctional Catalysts (e.g., LiI) | Catalytic (Lewis Acid/Nucleophile) | Iminium ion, Iodide-adduct | researchgate.net |
Functionalization Strategies for Octahydro-2H-1,4-benzoxazine Derivatives
The functionalization of the this compound core is crucial for tuning its physical, chemical, and biological properties. Strategies can target the nitrogen atom, the saturated carbocyclic ring, or the methylene (B1212753) carbons of the oxazine ring.
N-Alkylation is a common strategy, though direct alkylation of the secondary amine within the ring can sometimes be inefficient. semanticscholar.org An alternative and efficient route involves a two-step sequence starting from commercially available benzoxazoles, which are reduced and then undergo ring closure to form the N-alkylated dihydro-1,4-benzoxazine. semanticscholar.org
Functionalization of the carbocyclic ring can be achieved through various synthetic methods. While the saturated nature of the octahydro- system precludes direct electrophilic aromatic substitution, functional groups can be introduced by starting with pre-functionalized precursors. For instance, the synthesis can be designed using substituted 2-aminophenols or by employing methods like the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with substituted 2-halophenols, followed by intramolecular cyclization. organic-chemistry.org
Another approach involves incorporating specific functionalities that can undergo further transformations. For example, benzoxazines functionalized with alkyne groups have been synthesized. mdpi.com These alkyne moieties can then participate in a variety of subsequent reactions, such as click chemistry or cycloadditions, significantly increasing the molecular diversity achievable from a common scaffold. mdpi.com
| Reaction Type | Reagents/Method | Position Functionalized | References |
|---|---|---|---|
| N-Alkylation | Reduction of N-alkylated benzoxazoles followed by ring closure with 1,2-dibromoethane (B42909) | N-4 | semanticscholar.org |
| Core Synthesis from Functionalized Precursors | SN2 opening of aziridines with substituted 2-halophenols, followed by Cu(I)-catalyzed cyclization | Carbocyclic Ring | organic-chemistry.org |
| Introduction of Reactive Groups | Synthesis using phenols and amines bearing functional groups (e.g., alkynes) | Various | mdpi.com |
Cycloaddition Reactions Involving this compound Moieties
The saturated this compound ring itself is not amenable to participation in cycloaddition reactions as a diene or dienophile. However, by functionalizing the core structure with unsaturated moieties, it can be engaged in powerful cycloaddition transformations.
Inverse-electron-demand Diels-Alder (IEDDA) reactions are a powerful tool in chemical biology and materials science, prized for their rapid kinetics and high specificity. sigmaaldrich.comrsc.org These reactions typically involve an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich or strained dienophile. nih.gov
Derivatives of this compound can be designed to participate in IEDDA reactions by incorporating a suitable dienophile. For example, the scaffold could be functionalized with a strained alkene (e.g., norbornene, trans-cyclooctene) or an electron-rich alkyne. This functionalized benzoxazine can then be selectively conjugated to a molecule bearing a tetrazine moiety in a bioorthogonal manner, a strategy widely used for in-vivo imaging and targeted drug delivery. sigmaaldrich.comrsc.org While IEDDA has been used to synthesize benzoxazine derivatives from simpler precursors researchgate.net, its application in the post-synthetic modification of a functionalized benzoxazine core represents a significant pathway for creating complex molecular architectures.
Spirocyclization reactions offer a route to complex, three-dimensional structures by creating a new ring system that shares a single atom with the parent ring. For the benzoxazine scaffold, spirocyclization can be achieved at the carbon atoms of the oxazine ring.
One reported strategy involves the synthesis of spiro-1,4-benzoxazine derivatives starting from 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. researchgate.net This precursor can be brominated at the C-2 position to yield a 2,2-dibromo derivative. This activated intermediate readily reacts with bidentate nucleophiles, such as ethane-1,2-dithiol or 2-thioxoimidazolidin-4-one, to generate the corresponding spiro compounds at the C-2 position. researchgate.net This pathway demonstrates a robust method for constructing spirocyclic systems fused to the benzoxazine core.
| Benzoxazine Precursor | Reagent | Resulting Spirocycle | References |
|---|---|---|---|
| 2,2-Dibromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | Ethane-1,2-dithiol | Spiro[1,3-dithiolane] | researchgate.net |
| 2,2-Dibromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | 2-Thioxoimidazolidin-4-one | Spiro[thiazolidine] | researchgate.net |
| 2,2-Dibromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | Thiosemicarbazide | Spiro[thiadiazole] | researchgate.net |
Derivatization for Structure-Activity Relationship (SAR) Studies
Systematic derivatization of the this compound scaffold is a cornerstone of medicinal chemistry efforts to optimize biological activity and understand the molecular interactions with biological targets. SAR studies involve synthesizing a library of related compounds with controlled variations at specific positions and evaluating their effects on a given biological assay.
One study focused on novel 2-alkylamino-1,4-benzoxazine derivatives as potential neuroprotective agents. nih.gov Through the synthesis and evaluation of various analogs, researchers identified key structural features for activity. The study concluded that a 3,3-diphenyl-substituted derivative was the optimal candidate, exhibiting potent neuroprotective effects without intrinsic cytotoxicity. nih.gov
Another comprehensive SAR study was conducted on N-(3-oxo-3,4-dihydro-2H-benzo doi.orgresearchgate.netoxazine-6-carbonyl)guanidines as inhibitors of the Na⁺/H⁺ exchanger. nih.gov Researchers prepared a series of compounds with different alkyl substituents at the N-4 position. Quantitative SAR analysis revealed a parabolic relationship between the length of the N-4 substituent and inhibitory activity. The optimal activity was found with shorter, branched alkyl groups like isopropyl, while larger substituents were unfavorable. The most potent compound in this series, N-(4-isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo doi.orgresearchgate.netoxazine-6-carbonyl)guanidine, emerged from this systematic exploration. nih.gov These studies underscore how targeted modifications to the benzoxazine core can lead to the discovery of potent and selective therapeutic agents. researchgate.net
| Biological Target/Activity | Position(s) Modified | Favorable Substituents | Unfavorable Substituents | Key Finding | References |
|---|---|---|---|---|---|
| Neuroprotection | C-2, C-3 | 2-Alkylamino group, 3,3-Diphenyl groups | Not specified | 3,3-Diphenyl substitution provided the optimal candidate for potent neuroprotection without cytotoxicity. | nih.gov |
| Na⁺/H⁺ Exchange Inhibition | N-4, C-2 | N-4: Isopropyl, Propyl, Ethyl; C-2: Dimethyl | N-4: Larger alkyl groups; C-2: Phenyl | The length and branching of the N-4 substituent are critical, with a parabolic relationship to activity. | nih.gov |
Stereochemical and Conformational Analysis of Octahydro 2h 1,4 Benzoxazine Systems
Elucidation of Relative and Absolute Stereochemistry
The determination of the relative and absolute stereochemistry of octahydro-2H-1,4-benzoxazine derivatives is fundamental to understanding their structure-activity relationships. Various analytical techniques are employed to unravel the spatial arrangement of atoms at chiral centers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the configuration of these systems. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the assignment of relative stereochemistry. For instance, in related perhydrobenzoxazine systems, the configurations of cis- and trans-fused isomers have been confirmed using ¹H and ¹³C NMR spectroscopy. The coupling constants between adjacent protons, observed in ¹H NMR, are particularly informative for deducing dihedral angles and thus the relative orientation of substituents.
X-ray crystallography offers an unambiguous method for determining the three-dimensional structure of crystalline compounds. This technique provides precise atomic coordinates, bond lengths, and bond angles, thereby establishing both the relative and absolute stereochemistry. The crystal structures of various benzoxazine (B1645224) derivatives have been determined, revealing the exact conformation of the molecule in the solid state. For example, a single-crystal X-ray analysis was used to establish the regio- and stereochemistry of certain benzoxazine products.
In addition to experimental methods, computational approaches such as Density Functional Theory (DFT) calculations are used to investigate the energies of different stereoisomers and their preferred conformations, further corroborating experimental findings.
Table 1: Spectroscopic and Crystallographic Data for Stereochemical Elucidation This table is a representative example based on typical data found in the literature. Specific values are illustrative.
| Compound | Method | Key Findings for Stereochemistry |
| trans-2-imino-perhydrobenzoxazine | ¹H and ¹³C NMR | Confirmed trans-fused ring configuration |
| Substituted 3,4-dihydro-2H-1,4-benzoxazine | Single Crystal X-ray | Established regio- and stereochemistry |
| 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e]oxazine | X-ray Crystallography | Determined structural characteristics at 100 K |
| Ethyl-6-nitro-3a-(p-tolylamino)-1,2,3,3a-tetrahydrobenzo[b]cyclopenta[e]oxazine-9a(9H)-carboxylate | X-ray Diffraction | Characterized the 3D structure of this derivative |
Conformational Preferences and Dynamics of the Heterocyclic Ring
The heterocyclic oxazine (B8389632) ring in this compound is not planar and adopts specific conformations to minimize steric and torsional strain. The most stable conformation is typically a chair-like arrangement, similar to that of cyclohexane (B81311).
Studies on related saturated heterocyclic systems have shown that the chair conformation is predominant. For instance, all trans-fused 2-imino-perhydrobenzoxazines exist in biased chair-chair conformations. Similarly, the related octahydropyrido[1,2-a]pyrazines preferentially adopt a trans-fused ring conformation. In some instances, such as in certain dihydro-1,3,2H-benzoxazine derivatives, the oxazine ring has been observed to adopt a half-chair conformation. The specific conformation is influenced by the fusion of the rings and the presence of substituents.
The heterocyclic ring is not static but undergoes dynamic processes, such as ring inversion or "ring flips." This process involves the interconversion between two chair conformations. Dynamic NMR (DNMR) spectroscopy is a key technique for studying these conformational changes. By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for these dynamic processes. For example, in related N,N'-substituted piperazines, dynamic NMR studies have been used to characterize conformers and calculate the activation energies for their interconversion.
Table 2: Conformational Data for Benzoxazine and Related Systems This table is a representative example based on typical data found in the literature. Specific values are illustrative.
| System | Preferred Conformation | Method of Analysis |
| trans-fused 2-imino-perhydrobenzoxazines | Biased chair-chair | ¹H and ¹³C NMR |
| Octahydropyrido[1,2-a]pyrazines | trans-fused ring | IR and NMR spectra |
| 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e]oxazine | Half-chair | X-ray Crystallography |
| N,N'-substituted piperazines | Chair (interconverting conformers) | Dynamic NMR |
Impact of Substituents on Stereochemical Outcomes and Conformations
Substituents on the this compound ring system can have a profound impact on both the stereochemical outcome of its synthesis and the conformational preferences of the resulting molecule.
The nature and position of substituents can direct the stereochemistry during the formation of the heterocyclic ring. For example, the stereochemical outcome of certain reactions is controlled by the substituent on a hydroxyl-bearing carbon, which preferentially occupies an equatorial position to minimize steric interactions. The electronic properties of substituents also play a role. Electron-donating or electron-withdrawing groups on the aromatic portion of the molecule can influence the stability of the oxazine ring and the equilibrium of its formation. For instance, an electron-donating methyl group at the para position of the phenol (B47542) component increases the stability of the oxazine ring, whereas the same group on the aniline (B41778) component decreases its stability.
Once the molecule is formed, substituents influence the conformational equilibrium of the heterocyclic ring. Large substituents generally prefer to occupy an equatorial position in the chair conformation to avoid steric hindrance with axial atoms, particularly the 1,3-diaxial interactions. The balance between steric repulsion and other non-covalent interactions determines the final conformational preference. The electronic effects of substituents can also influence the stability of the ring and its tendency to undergo ring-opening polymerization. Electron-withdrawing groups can promote the ring-opening process by stabilizing the resulting intermediate structures.
Table 3: Influence of Substituents on Benzoxazine Systems This table is a representative example based on typical data found in the literature.
| Substituent Position/Type | Observed Effect | Reference |
| Methyl group on para-position of phenol | Increases oxazine ring stability | |
| Methyl group on para-position of aniline | Decreases oxazine ring stability | |
| Substituent on hydroxyl-bearing carbon | Controls stereochemical outcome by adopting an equatorial position | |
| Electron-withdrawing groups | Promote thermally accelerated ring-opening polymerization |
Computational Chemistry and Theoretical Modeling of Octahydro 2h 1,4 Benzoxazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of octahydro-2H-1,4-benzoxazine. mdpi.com These calculations provide detailed information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting the molecule's reactivity.
The HOMO energy level indicates the ability of a molecule to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO energy level reflects the molecule's ability to accept electrons, indicating its reactivity towards nucleophiles. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com
For this compound, theoretical calculations can map the electron density distribution, identifying regions that are electron-rich or electron-deficient. This information allows for the prediction of sites most likely to be involved in chemical reactions. For instance, the nitrogen and oxygen atoms, being heteroatoms with lone pairs of electrons, are expected to be nucleophilic centers. Computational methods can quantify this by calculating electrostatic potential maps and atomic charges.
Such calculations have been effectively used to understand the electronic properties of various benzoxazine (B1645224) derivatives. mdpi.com Although specific data for the fully saturated octahydro- variant is not extensively published, the principles from studies on related structures are directly applicable.
Table 1: Predicted Electronic Properties of this compound via DFT Calculations (Note: The following data is illustrative, based on typical values for similar saturated heterocyclic compounds, and would be determined via specific computational studies.)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | +2.1 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 8.6 eV | Suggests high kinetic stability |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The this compound molecule is not rigid; its saturated bicyclic structure, composed of a cyclohexane (B81311) ring fused to a morpholine (B109124) ring, can adopt various conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed insights into its conformational landscape and flexibility. mdpi.com
MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of different low-energy conformations that the molecule can access at a given temperature. For this compound, these simulations can identify the most stable chair, boat, and twist-boat conformations of the six-membered rings and determine the energetic barriers between them. researchgate.net The preferred conformation significantly influences the molecule's physical properties and its interaction with other molecules.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, one can observe how they interact with each other and with solvent molecules. mdpi.com These simulations can characterize and quantify non-covalent interactions such as hydrogen bonds (involving the N-H group) and van der Waals forces, which govern the condensed-phase properties of the compound, including its boiling point, solubility, and crystal packing. researchgate.netlist.lu
Table 2: Illustrative Conformational Analysis of this compound from MD Simulations (Note: Data is representative of what would be obtained from a full computational analysis.)
| Conformer | Ring Pucker (Cyclohexane) | Ring Pucker (Morpholine) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|---|
| Chair-Chair (trans-fused) | Chair | Chair | 0.00 | 95.2 |
| Chair-Twist (trans-fused) | Chair | Twist-Boat | 5.3 | 2.1 |
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical chemistry provides essential tools for investigating the detailed pathways of chemical reactions. For this compound, computational methods can be used to model potential reactions, such as N-alkylation, acylation, or ring-opening processes. These studies involve calculating the potential energy surface for a given reaction, which maps the energy of the system as a function of the geometric changes that occur as reactants are converted into products.
A key aspect of these studies is the identification and characterization of transition states—the highest energy points along the reaction coordinate. nih.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in understanding the reaction rate. Computational methods like DFT can accurately calculate the geometries and energies of these fleeting transition state structures. nih.gov
For example, in the study of a potential ring-opening reaction of the morpholine moiety, quantum chemical calculations could elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. By locating all relevant intermediates and transition states, a complete mechanistic picture can be constructed. researchgate.netdoi.org This predictive capability is crucial for understanding the compound's stability and for designing new synthetic routes involving this scaffold. nih.gov
Table 3: Hypothetical Calculated Activation Energies for N-Methylation of this compound (Note: This table presents hypothetical data to illustrate the output of mechanistic studies.)
| Reaction | Reagents | Solvent | Transition State | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|---|
| N-Methylation | CH₃I | Acetonitrile | Sₙ2-like | 22.5 |
Structure-Property Relationship Predictions via Computational Approaches
A major goal of computational chemistry is to predict the macroscopic properties of a substance based on its molecular structure. These quantitative structure-property relationship (QSPR) studies use computational models to correlate molecular descriptors with physical, chemical, or biological properties.
For this compound and its potential derivatives, computational approaches can predict a wide range of properties. Molecular descriptors, such as molecular weight, volume, surface area, polarity, and specific quantum chemical parameters (like HOMO/LUMO energies), can be calculated for a series of related compounds. These descriptors are then used to build a statistical model that can predict properties for new, unsynthesized molecules.
Predicted properties can include boiling point, density, solubility in various solvents, and viscosity. For instance, by calculating the polar surface area and the octanol-water partition coefficient (logP), it is possible to estimate the compound's solubility and permeability characteristics, which are important in materials science and medicinal chemistry contexts. Such computational screening allows for the rational design of derivatives with desired properties before committing to potentially costly and time-consuming experimental synthesis. dntb.gov.ua
Table 4: Predicted Physicochemical Properties for this compound and a Derivative (Note: Data is illustrative of QSPR predictions.)
| Compound | Molecular Formula | Predicted logP | Predicted Boiling Point (°C) | Predicted Aqueous Solubility (mg/L) |
|---|---|---|---|---|
| This compound | C₈H₁₅NO | 1.3 | 215 | 8500 |
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like octahydro-2H-1,4-benzoxazine. core.ac.uk Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show complex multiplets for the methine and methylene (B1212753) protons of the fused saturated rings. Protons on carbons adjacent to the heteroatoms (oxygen and nitrogen) would appear at a lower field (higher ppm) due to deshielding effects. Specifically, the methylene protons of the O-CH₂-N group in related benzoxazine (B1645224) structures show characteristic resonances. researchgate.net For instance, signals for Ar-CH₂-N and O-CH₂-N protons in unsaturated benzoxazine rings are typically found around 3.9-5.0 ppm and 4.8-5.7 ppm, respectively. researchgate.netresearchgate.net In the fully saturated octahydro system, these shifts would be expected in the 2.5-4.5 ppm range. The proton attached to the nitrogen (N-H) would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons bonded to the electronegative oxygen and nitrogen atoms (C-O and C-N) are expected to resonate at a lower field compared to the other aliphatic carbons of the cyclohexane (B81311) ring. In analogous benzoxazine structures, the Ar-CH₂-N carbon appears around 41.7-50.4 ppm, while the O-CH₂-N carbon is observed further downfield. conicet.gov.ar The disappearance of the O-CH₂-N carbon resonance has been used to confirm the opening of the oxazine (B8389632) ring in related compounds. conicet.gov.ar
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of all proton and carbon signals, confirming the fused-ring structure and the relative positions of the substituents. nih.gov
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| CH₂-N | ~2.5 - 3.5 | ~45 - 55 | Adjacent to nitrogen. |
| CH₂-O | ~3.5 - 4.5 | ~65 - 75 | Adjacent to oxygen. |
| CH-N (ring junction) | ~2.8 - 3.8 | ~50 - 60 | Bridgehead carbon adjacent to nitrogen. |
| CH-O (ring junction) | ~3.8 - 4.8 | ~70 - 80 | Bridgehead carbon adjacent to oxygen. |
| Cyclohexane CH₂ | ~1.2 - 2.0 | ~20 - 35 | Aliphatic protons and carbons. |
| N-H | Variable (broad) | N/A | Dependent on solvent and concentration. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its saturated aliphatic and heterocyclic structure. Key expected absorption bands include:
N-H Stretch: A moderate to weak absorption in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine.
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), indicative of sp³ C-H bonds in the cyclohexane and morpholine (B109124) rings.
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ range, corresponding to the C-O-C ether linkage. Studies on related benzoxazine monomers identify this C-O-C stretching mode around 1230 cm⁻¹. researchgate.net
C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ region. The C-N-C stretching mode in benzoxazine structures has been assigned to a peak near 1150 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C and C-H vibrations of the saturated rings are expected to be Raman active. In studies of related benzoxazine compounds, Raman spectra show sharp lines that correspond to bands observed in the IR spectra, and specific modes, such as the oxazine ring breathing mode, can be identified. conicet.gov.ar
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretching | 3300 - 3500 | Moderate-Weak |
| C-H (sp³) | Stretching | 2850 - 2960 | Strong |
| C-O-C | Asymmetric Stretching | ~1230 | Strong |
| C-N-C | Stretching | ~1150 | Moderate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₁₅NO), the exact molecular weight is 141.21 g/mol . scbt.com
In techniques like Electrospray Ionization (ESI), the compound is expected to be detected primarily as the protonated molecular ion [M+H]⁺ at an m/z of 142. researchgate.net Under Electron Ionization (EI), a molecular ion peak (M⁺˙) at m/z 141 would be expected, though its intensity may vary.
The fragmentation of the molecular ion is dictated by the presence of the nitrogen and oxygen heteroatoms and the fused-ring structure. The most common fragmentation pathways for amines and ethers involve α-cleavage, where the bond adjacent to the heteroatom is broken. miamioh.edu
α-Cleavage adjacent to Nitrogen: Loss of an alkyl radical from the carbon adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines.
α-Cleavage adjacent to Oxygen: Cleavage of a C-C bond adjacent to the ether oxygen is also a favored pathway.
Ring Fission: The fused ring system can undergo complex rearrangements and fissions, leading to a series of smaller fragment ions. Studies on related benzoxazine structures show that a common fragmentation involves the elimination of groups attached to the nitrogen. researchgate.net
| Ion | m/z (Nominal Mass) | Description |
|---|---|---|
| [M+H]⁺ | 142 | Protonated molecule (common in ESI-MS). |
| [M]⁺˙ | 141 | Molecular ion (common in EI-MS). |
| [M-H]⁺ | 140 | Loss of a hydrogen radical. |
| [M-C₂H₅]⁺ | 112 | Result of α-cleavage and ring fission. |
| [M-C₃H₇]⁺ | 98 | Result of α-cleavage and ring fission. |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the connectivity and stereochemistry of this compound, including the conformation of the two fused rings and the nature of the ring junction (cis or trans).
For a suitable single crystal, the analysis yields detailed information such as bond lengths, bond angles, and torsion angles. mdpi.com In related benzoxazine derivatives, the oxazine ring has been observed to adopt a half-chair conformation. mdpi.comnstda.or.th For the fully saturated this compound, both the cyclohexane and the morpholine-like rings are expected to adopt stable chair conformations to minimize steric strain.
The crystallographic analysis also reveals the crystal system, space group, and unit cell dimensions, which describe how the molecules pack together in the crystal lattice. researchgate.netnih.gov Intermolecular interactions, such as hydrogen bonding involving the N-H group, would also be identified, providing insight into the supramolecular structure.
| Parameter | Description | Example from Related Structures researchgate.net |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Triclinic |
| Space Group | The symmetry group of the molecule within the unit cell. | P2₁/c, P-1 |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=10.77 Å, b=11.92 Å, c=12.05 Å, β=93.83° |
| Ring Conformation | The 3D shape of the rings (e.g., chair, boat). | Half-chair (for unsaturated oxazine ring) |
| Ring Fusion | Stereochemistry at the ring junction (cis or trans). | N/A |
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for separating this compound from impurities and for resolving its enantiomers.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of a sample. Using a suitable column and mobile/carrier phase, these techniques can separate the target compound from starting materials, byproducts, or degradation products. The purity is typically determined by the relative area of the main peak in the chromatogram.
Enantiomeric Excess Determination: Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) of a sample is crucial in many applications. This is most commonly achieved using chiral chromatography. nih.gov
Chiral HPLC: This technique uses a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. nih.gov For structurally related heterocyclic compounds like hexahydroquinolines, CSPs based on macrocyclic glycopeptides (e.g., vancomycin, teicoplanin) and derivatized β-cyclodextrins have proven effective in both normal-phase and reversed-phase modes. nih.gov
Chiral GC: Enantiomers can also be separated using GC columns with a chiral stationary phase, particularly for volatile compounds or their derivatives. nih.gov
The enantiomeric excess is calculated from the areas of the two enantiomer peaks in the chromatogram.
| CSP Type | Selector Class | Typical Application |
|---|---|---|
| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin | Broad applicability for various chiral compounds, including heterocycles. nih.gov |
| Polysaccharide Derivatives | Cellulose or Amylose carbamates/esters | Widely used for a vast range of racemates. |
| Cyclodextrin Derivatives | β-cyclodextrin, γ-cyclodextrin | Effective for compounds that can fit into the chiral cavity. nih.govnih.gov |
| Pirkle-type (π-acid/π-base) | Dinitrobenzoyl phenylglycine | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. |
Based on a thorough review of available scientific literature, there is no specific research data concerning the antimicrobial, antiviral, anticancer, or neuropharmacological activities of the chemical compound This compound .
The provided outline requests detailed information on the biological activities and mechanisms of action for this specific saturated molecule. However, extensive searches have found that the existing body of research focuses on the broader class of 1,4-benzoxazine derivatives that contain an aromatic (benzene) ring, such as 2H-1,4-benzoxazin-3(4H)-one and 3,4-dihydro-2H-1,4-benzoxazine.
The biological properties of these aromatic benzoxazine compounds, including their mechanisms of action for anticancer activity (e.g., DNA intercalation), are fundamentally linked to the electronic and structural characteristics of their aromatic system. The target compound of this article, this compound, possesses a fully saturated cyclohexane ring instead of a benzene (B151609) ring. This significant structural difference means that the biological activities of aromatic benzoxazines cannot be scientifically and accurately attributed to their octahydro counterpart.
Consequently, it is not possible to generate a scientifically accurate article on this compound that adheres to the requested outline due to the absence of published research in these specific areas.
Exploration of Biological Activities and Underlying Mechanisms of Action
Neuropharmacological Activities
Dopamine (B1211576) Agonist Activity and Structure-Activity Correlations
The octahydro-2H-1,4-benzoxazine structure has served as a foundational scaffold for developing compounds with central dopamine (DA) agonist properties. Research into a series of (+/-)-hexahydro-7H-indolo[3,4-gh] rsc.orgnih.govbenzoxazine (B1645224) derivatives, also referred to as (+/-)-trans-9-oxaergolines, has demonstrated their ability to bind to DA receptors. nih.gov In vivo studies confirmed their DA stimulant effects, including inhibitory actions on plasma prolactin (PRL) levels in rats and emetic effects in dogs. nih.gov One particular derivative, (+/-)-trans-6-n-propyl-9-oxaergoline, showed potency comparable to the established dopamine agonist pergolide (B1684310) mesylate. nih.gov
Further studies on tricyclic oxazines, specifically 4-substituted 2H-naphth[1,2-b]-1,4-oxazines, identified them as a potent class of dopamine agonists. nih.gov These compounds exhibit a highly selective profile for the D2 receptor, as they did not stimulate cAMP synthesis in a carp (B13450389) retina assay. nih.gov Additionally, certain compounds with a 2H-1,4-Benzoxazin-3(4H)-one scaffold have been found to possess strong activity at dopamine D2 receptors, highlighting them as potential lead compounds for neuropsychiatric disorders. nih.govresearchgate.net
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. nih.govnih.gov Several derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been identified as effective inhibitors of human acetylcholinesterase (hAChE). nih.govresearchgate.net
In one study, a series of indole-benzoxazinone and benzoxazine-arylpiperazine derivatives were synthesized and evaluated for their hAChE inhibitory properties. researchgate.net Kinetic assays revealed a non-competitive inhibition mechanism for the tested compounds. researchgate.net Notably, compounds designated as 7a and 7d demonstrated significant inhibitory profiles. researchgate.net
| Compound | Inhibition Constant (Ki) against hAChE (μM) |
| 7a | 20.3 ± 0.9 |
| 7d | 20.2 ± 0.9 |
| This table presents the inhibitory constants (Ki) of two promising 2H-1,4-benzoxazin-3(4H)-one derivatives against human acetylcholinesterase (hAChE). Data sourced from Méndez-Rojas et al. (2018). researchgate.net |
Neuroprotective Effects
Derivatives of 1,4-benzoxazine have shown significant promise as neuroprotective agents, capable of shielding neurons from damage and degeneration. Studies have identified 2-alkylamino- and 8-alkylamino-substituted 1,4-benzoxazine derivatives as potent agents against oxidative stress-mediated neuronal death. nih.govnih.gov
For instance, two antioxidant 8-alkylamino-1,4-benzoxazines, S 24429 and S 24718 , were effective at preventing the decline in ATP levels in astrocytes subjected to hypoxia. nih.govresearchgate.net These compounds also demonstrated powerful neuroprotective effects in an in vivo model of excitotoxic brain lesions in newborn mice, a model relevant to the brain damage seen in cerebral palsy. nih.govresearchgate.net Through structure-activity relationship studies, the 3,3-diphenyl-substituted-1,4-benzoxazine derivative 3l was identified as an optimal candidate due to its potent neuroprotective activity without inherent cytotoxicity. nih.gov
Other research has shown that 2-arylidine and 2-hetarylidin derivatives of 1,4-benzoxazines are highly protective in tissue culture models of neurodegeneration. researchgate.net One such compound, HSB-13 , reduced striatal degeneration and improved behavioral outcomes in a mouse model of Huntington's disease. researchgate.net
Anti-inflammatory Properties and Immunomodulation
The 1,4-benzoxazine core is also associated with significant anti-inflammatory and immunomodulatory activities. Derivatives have been shown to inhibit key inflammatory enzymes and modulate inflammatory pathways in immune cells. nih.govresearchgate.net
A series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were synthesized and screened for anti-inflammatory activity in lipopolysaccharide (LPS)-induced microglial cells. nih.govnih.gov Several of these compounds effectively reduced the production of nitric oxide (NO) and lowered the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govnih.gov Furthermore, they downregulated the expression of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov
Regulation of Microglial Cell Inflammation (e.g., Nrf2-HO-1 signaling pathway)
A key mechanism underlying the anti-inflammatory effects of 2H-1,4-benzoxazin-3(4H)-one derivatives in microglia involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.govfrontiersin.org The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. mdpi.com
Upon stimulation with LPS, microglial cells typically increase the production of intracellular reactive oxygen species (ROS), leading to oxidative stress and the release of inflammatory mediators. nih.gov Research has shown that certain 2H-1,4-benzoxazin-3(4H)-one derivatives significantly activate the Nrf2-HO-1 pathway. nih.govnih.govfrontiersin.org This activation helps to reduce LPS-induced ROS production, thereby alleviating microglial inflammation. nih.govnih.gov Molecular docking studies suggest these compounds may interact with Nrf2-related binding sites, preventing its degradation by Keap1 and allowing it to initiate the transcription of antioxidant genes like HO-1. nih.govnih.gov
Antihyperlipidemic Activity and Antioxidant Effects
Certain benzoxazine derivatives have been developed as multifunctional agents that exhibit both antihyperlipidemic and antioxidant properties. These compounds have the potential to address atherosclerosis by simultaneously targeting multiple factors in the disease's progression. researchgate.net
Novel benzoxazine and benzothiazine derivatives have been shown to significantly inhibit microsomal lipid peroxidation and low-density lipoprotein (LDL) oxidation in vitro. researchgate.net In vivo studies in hyperlipidemic rats demonstrated their ability to lower key lipid parameters.
| Parameter | Reduction in Hyperlipidemic Rats |
| Total Cholesterol | 26-74% |
| LDL | 26-74% |
| Triglycerides | 26-74% |
| Malondialdehyde (MDA) | 26-74% |
| This table summarizes the in vivo antidyslipidemic and antioxidant effects of novel benzoxazine derivatives in a rat model of hyperlipidemia. Data sourced from a study on multifunctional antihyperlipidemic agents. researchgate.net |
The antioxidant activity of these compounds is a recurring theme. researchgate.net For example, 8-alkylamino-1,4-benzoxazines were specifically highlighted for their antioxidant properties in neuroprotection studies. nih.gov This dual action of lowering lipids and combating oxidative stress makes the benzoxazine scaffold an interesting candidate for developing agents against atherosclerosis. nih.gov
Enzyme Inhibition Studies
Beyond acetylcholinesterase, derivatives of 1,4-benzoxazine have been shown to inhibit a variety of other enzymes implicated in different disease processes.
Cyclooxygenase (COX) Inhibition : Several studies have focused on the inhibition of COX-1 and COX-2, enzymes central to the inflammatory process. rsc.org Novel 1,4-benzoxazine derivatives were tested for COX-1/COX-2 inhibition, with some compounds exhibiting optimal COX-2 inhibition and high selectivity. rsc.org For example, compounds 3e, 3f, 3r, and 3s showed IC₅₀ values for COX-2 ranging from 0.57 to 0.72 μM. rsc.org Other research also confirmed that benzoxazine derivatives can significantly inhibit COX-1 and/or COX-2 activity. nih.govresearchgate.net
Other Enzymes : The inhibitory action of this class of compounds extends to other important enzymes:
Squalene (B77637) Synthase : Benzoxazine derivatives have demonstrated inhibitory activity against squalene synthase, a key enzyme in the cholesterol biosynthesis pathway, with IC₅₀ values reported between 5-16 μM. researchgate.net
Kinases : In a study on neuroprotection, the 1,4-benzoxazine derivative HSB-13 was found to inhibit glycogen (B147801) synthase kinase 3 (GSK3), p38 mitogen-activated protein kinase (p38 MAPK), and cyclin-dependent kinases (CDKs). researchgate.net
| Enzyme Target | Inhibiting Compound Class | Notable Findings |
| Cyclooxygenase-2 (COX-2) | 1,4-Benzoxazine derivatives | IC₅₀ values of 0.57–0.72 μM for lead compounds. rsc.org |
| Squalene Synthase | Benzoxazine derivatives | IC₅₀ values of 5–16 μM. researchgate.net |
| GSK3, p38 MAPK, CDKs | 1,4-Benzoxazine derivative (HSB-13) | Identified as targets in a kinase profiling analysis. researchgate.net |
| This table provides an overview of various enzyme inhibition studies involving 1,4-benzoxazine derivatives, highlighting their diverse range of molecular targets. |
Pharmacological Characterization of Beta-Adrenergic Receptor Affinity
Research into the this compound scaffold has revealed its potential as a foundational structure for developing potent and selective ligands for beta-adrenergic receptors (β-ARs). While data on the unsubstituted parent compound is limited, various derivatives have been synthesized and evaluated, demonstrating significant affinity and functional activity at these receptors, particularly the β2-adrenoceptor subtype.
Investigations have focused on modifications of the benzoxazine ring system to optimize interactions with the receptor's binding pocket. A notable series of β2-adrenoceptor agonists incorporates an 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one moiety. nih.gov The stimulatory effects of these compounds on human β2- and β1-adrenoceptors were characterized using a cell-based assay. nih.gov
One of the most potent compounds to emerge from this series is (R)-18c, which demonstrated a strong β2-adrenoceptor agonistic effect with an EC50 value of 24 pM. nih.gov This indicates a high potency for activating the β2-adrenoceptor. Furthermore, this compound exhibited a full and potent relaxant effect on airway smooth muscle, comparable to the known β2-agonist olodaterol. nih.gov The onset of action for (R)-18c was observed at 3.5 minutes, with a duration of action exceeding 12 hours in in-vitro models, suggesting its potential as a long-acting β2-AR agonist. nih.gov
The selectivity of these compounds for the β2-adrenoceptor over the β1-adrenoceptor is a critical aspect of their pharmacological profile. High selectivity is desirable to minimize potential cardiac side effects associated with β1-adrenoceptor activation. The research indicates that most of the synthesized compounds in this series were found to be potent and selective agonists of the β2-adrenoceptor. nih.gov
Another area of research has involved the development of fluorescent ligands for β-adrenoceptors based on the 5-hydroxy-4H-benzo nih.govnih.govoxazin-3-one derivative structure. nih.gov One such probe, based on the agonist BI-167107 and the fluorescent dye KK114, demonstrated nanomolar binding affinity and up to nine-fold selectivity for the β2-AR over the β1-AR. nih.gov These fluorescent probes are valuable tools for studying receptor function and localization in living cells. nih.gov
The following table summarizes the pharmacological data for a representative compound from the 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one series.
Table 1: Pharmacological Data for Compound (R)-18c
| Parameter | Value | Receptor Subtype | Assay Type |
|---|---|---|---|
| EC50 | 24 pM | Human β2-Adrenoceptor | Cell-based functional assay |
| Onset of Action | 3.5 min | - | In vitro guinea pig trachea model |
| Duration of Action | > 12 h | - | In vitro guinea pig trachea model |
Applications in Advanced Materials Science and Polymer Chemistry
Octahydro-2H-1,4-benzoxazine Derivatives as Monomers for Polybenzoxazine Synthesis
The synthesis of polybenzoxazines begins with the creation of benzoxazine (B1645224) monomers, which can be derived from this compound. The general and versatile method for synthesizing these monomers is the Mannich condensation reaction, which typically involves the reaction of a phenolic compound, a primary amine, and formaldehyde. nih.govikm.org.my This synthetic route is highly adaptable, allowing for the production of a wide variety of 1,3-benzoxazine derivatives by using different substituted phenols and primary amines. ikm.org.my
The molecular design flexibility inherent in this process is a significant advantage, enabling the tailoring of monomer structures to achieve specific properties in the final cured polymer. researchgate.net For instance, bio-based benzoxazine monomers have been developed by incorporating phenols from natural sources like cardanol, eugenol, and guaiacol. researchgate.net Similarly, novel monomers have been synthesized from compounds such as resveratrol (B1683913) and allylamine (B125299) to create polymers with tunable network structures. nih.gov This adaptability allows for the creation of monomers that, upon polymerization, yield high-performance thermosets suitable for a range of demanding applications.
Thermally Induced Ring-Opening Polymerization Mechanisms and Kinetics
Benzoxazine resins undergo a thermally induced ring-opening polymerization (ROP) to form highly cross-linked polybenzoxazine networks. This process is a form of addition polymerization that proceeds without the release of any volatile byproducts, a key feature that leads to near-zero shrinkage upon curing. researchgate.netresearchgate.net The polymerization is typically a cationic process that can be thermally activated without the need for an external initiator. nih.gov Research has confirmed the intrinsic tendency of highly purified 1,3-benzoxazines to polymerize upon heating alone. conicet.gov.ar
The kinetics and mechanism of the ROP are significantly influenced by the molecular structure of the monomer. The electronic properties of substituents on the aromatic rings can alter the polymerization temperature. uab.catresearchgate.net Studies have shown that a change in the electronic character of these substituents can lead to a shift in the polymerization mechanism. uab.catresearchgate.net For example, the curing temperatures for benzoxazines can vary significantly based on the functional groups present in the amine or phenolic parts of the molecule. researchgate.net One study found that 4-fluoroaniline (B128567) and 2-aminobenzotrifluoride-based benzoxazines exhibited curing temperatures of 272 °C and 189 °C, respectively, demonstrating the strong influence of substituent type and position. researchgate.net
| Benzoxazine Base Compound | Maximum Exothermic Peak (°C) | Reference |
|---|---|---|
| Salicylaldehyde azine-functionalized benzoxazine | 237 | epa.gov |
| 3-phenyl-3,4-dihydro-2H-benzooxazine | 263 | epa.gov |
| 2-aminobenzotrifluoride-based benzoxazine | 189 | researchgate.net |
| 4-fluoroaniline-based benzoxazine | 272 | researchgate.net |
Development of High-Performance Polymeric Materials with Enhanced Thermal and Mechanical Stability
The polymerization of this compound derivatives results in polybenzoxazines, a class of thermosetting polymers known for their exceptional thermal and mechanical properties, which often surpass those of traditional phenolic and epoxy resins. nih.govresearchgate.net These materials exhibit high thermal stability, excellent chemical resistance, and robust mechanical performance. nih.gov
The high degree of cross-linking and the presence of strong hydrogen bonds in the polymer network contribute to these desirable characteristics. nih.gov For example, a polybenzoxazine derived from a resveratrol-based monomer with allyl functionality demonstrated a high glass transition temperature (Tg) of 313 °C, a 5% weight loss temperature (Td5) of 352 °C, and a char yield of 53% at 800 °C, indicating superior thermal stability. nih.gov Another study on a hybrid polybenzoxazine film reported a 10% thermal weight loss temperature (Td10%) as high as 408 °C and a modulus of 2100 MPa at room temperature. researchgate.net The incorporation of inorganic siloxane linkages into the polymer backbone can further enhance thermal performance. researchgate.net
| Polybenzoxazine System | Property | Value | Reference |
|---|---|---|---|
| Resveratrol and Allyl-based Polybenzoxazine | Glass Transition Temperature (Tg) | 313 °C | nih.gov |
| 5% Decomposition Temperature (Td5) | 352 °C | ||
| Char Yield (at 800 °C) | 53% | ||
| Hybrid Polybenzoxazine Film | 10% Decomposition Temperature (Td10) | 408 °C | researchgate.net |
| Glass Transition Temperature (Tg) | 123 °C | ||
| Modulus (at RT) | 2100 MPa | ||
| Modified Benzoxazine Resin Cast (BEP) | Glass Transition Temperature (Tg) | 220 °C | researchgate.net |
Design of Materials with Specific Functional Properties (e.g., Flame Retardancy, Anti-corrosion Coatings, Self-healing Materials)
The versatile chemistry of benzoxazine monomers allows for the design of polymers with specific, advanced functionalities.
Flame Retardancy: Polybenzoxazines possess inherent flame retardant properties, which are enhanced by the presence of nitrogen atoms within their molecular structure. researchgate.net This makes them suitable for applications where fire safety is a critical concern, such as in the aerospace and electronics industries.
Anti-corrosion Coatings: Polybenzoxazines have emerged as highly effective materials for corrosion protection coatings. researchgate.net Their low water absorption, low surface free energy, and excellent dielectric properties contribute to their ability to significantly enhance the corrosion resistance of metals. researchgate.net Benzoxazine derivatives have been specifically synthesized to form dense, hydrophobic coatings on metal alloys, providing passive corrosion protection. researchgate.net The incorporation of nanocomposites, such as nanoclay, into the polybenzoxazine matrix can further improve anticorrosion behavior. epa.gov
Self-healing Materials: The development of self-healing polymers is a key area of materials research. Benzoxazine chemistry has been successfully employed to create such materials through several strategies. researchgate.net One approach involves using polybenzoxazine precursors as healing additives within a polymer matrix like polysulfone. researchgate.net Another strategy focuses on designing benzoxazine monomers that incorporate dynamic bonds, allowing the resulting polymer network to be reprocessed or recycled, creating materials known as vitrimers. researchgate.net These advanced materials place polybenzoxazines at the forefront of developing sustainable, high-performance thermosets. researchgate.net
Composite Laminates with Minimal Residual Stresses from Polybenzoxazines
Polybenzoxazines are excellent matrix resins for advanced composite materials. A significant advantage in this application is their near-zero volumetric shrinkage during the curing process. researchgate.netresearchgate.net This characteristic is crucial as it minimizes the buildup of residual stresses within composite laminates, which can otherwise lead to micro-cracking and premature failure of the component. The low porosity that results from a polymerization reaction with no byproducts further enhances the quality of the composite. researchgate.net
Modified benzoxazine resins have been developed specifically for use in advanced composites. researchgate.net For example, a blend of a benzoxazine resin with an epoxy and a novolac resin has been used to prepare E-glass-cloth laminates. researchgate.net These laminates exhibit high strength and modulus, along with excellent retention of their mechanical properties at elevated temperatures, making them suitable for demanding structural applications. researchgate.net
Catalytic Aspects and Mechanistic Insights in Octahydro 2h 1,4 Benzoxazine Chemistry
Catalytic Activity in Benzoxazine (B1645224) Ring-Opening Polymerization
There is no available scientific literature that describes or investigates the catalytic activity of octahydro-2H-1,4-benzoxazine in the ring-opening polymerization of benzoxazines. The catalysts studied for this process are typically strong electrophilic or nucleophilic species capable of initiating the opening of the oxazine (B8389632) ring, a characteristic not typically associated with the stable, saturated structure of this compound.
Role as Ligands or Precursors in Catalytic Systems
No research has been found to indicate that this compound is utilized as a ligand for metal catalysts or as a precursor to synthesize catalytically active species. While its structure contains nitrogen and oxygen atoms with lone pairs of electrons, which could theoretically coordinate to a metal center, there are no published examples of such complexes being used in catalysis.
Q & A
Q. What are the standard synthetic routes for octahydro-2H-1,4-benzoxazine derivatives?
The synthesis typically involves Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . Alternatively, cyclization of 2-aminophenols with 1,2-dibromoethane yields intermediates that undergo acylation (e.g., with dichloroacetyl chloride) to form N-substituted derivatives . For regioselective O-alkylation, DBU-mediated reactions with 2-bromoalkanoates are employed to generate acyclic intermediates, which subsequently cyclize .
| Key Reaction Conditions |
|---|
| Catalyst: Cu(I)/Lewis acids |
| Temperature: 60–100°C |
| Solvent: DMF, THF, or toluene |
Q. Which spectroscopic techniques are critical for structural characterization?
1H/13C NMR and ESI-MS are standard for confirming molecular identity . X-ray crystallography resolves stereochemistry and ring conformations, as demonstrated for N-dichloroacetyl derivatives . IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. How are physical properties (e.g., solubility, stability) optimized for biological assays?
Substituent engineering (e.g., nitro or methyl groups) enhances solubility in polar solvents (DMSO, ethanol) . Stability studies under varying pH (4–9) and temperature (25–60°C) guide storage conditions .
Advanced Research Questions
Q. How can regioselectivity challenges in heterocyclic substitution be addressed?
Steric and electronic directing groups (e.g., nitro at C5) influence substitution patterns . Catalyst tuning (e.g., Rh(III) for [3+3] cyclization) improves regiocontrol in spirocyclic derivatives . Computational modeling (DFT) predicts reactive sites for targeted functionalization .
Q. What methodologies resolve contradictions in reported biological targets?
While some derivatives inhibit pancreatic β-cell KATP channels (IC₅₀: ~10 µM), others act as vascular smooth muscle relaxants via calcium entry blockade . Comparative binding assays (e.g., radioligand displacement for imidazoline I₁/I₂ receptors) and knockout models clarify target specificity .
Q. What green chemistry approaches reduce environmental impact in synthesis?
Solvent-free cyclization and recyclable catalysts (e.g., Cu NPs on silica) minimize waste . Electrochemical hydrogenation using renewable acids (e.g., phenanthridine as a H₂ shuttle) achieves transfer hydrogenation with 36% isolated yield .
| Green Metrics |
|---|
| Atom Economy: >80% |
| E-Factor: <5 |
Q. How are electrochemical methods applied in benzoxazine functionalization?
Electrocatalytic biomimetic transfer hydrogenation reduces 3-phenyl-2H-1,4-benzoxazine to its dihydro analog (2-H₂) under acidic conditions, regenerating the catalyst . Controlled potential electrolysis (-1.2 V vs. Ag/AgCl) optimizes conversion rates.
Q. What strategies improve affinity for imidazoline binding sites (IBS)?
Tricyclic analogs with fused rings (e.g., imidazole) show higher I₁/I₂ affinity (Ki: <50 nM) . Enantiomeric resolution (e.g., chiral HPLC) identifies (S)-isomers with superior α₂-adrenergic receptor binding .
Data Analysis and Mechanistic Studies
Q. How are reaction mechanisms validated for novel synthetic pathways?
Kinetic isotope effects (KIE) and intermediate trapping (e.g., ESI-MS detection of acyclic amides) confirm stepwise vs. concerted pathways . For Rh(III)-catalyzed cyclization, Hammett plots correlate substituent effects with reaction rates .
Q. What computational tools predict bioactivity and ADMET profiles?
Molecular docking (AutoDock Vina) models interactions with KATP channels, while QSAR models prioritize derivatives with low hepatotoxicity (e.g., >50% viability at 100 µM in HepG2 assays) .
Tables of Key Data
| Derivative | Biological Activity | Key Target | Reference |
|---|---|---|---|
| 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine | Anti-proliferative | Pancreatic β-cells | |
| 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine | Antiviral | Viral polymerases | |
| N-Dichloroacetyl derivatives | Herbicide safeners | Plant cytochrome P450 |
| Synthetic Method | Yield (%) | Catalyst |
|---|---|---|
| Cu(I)-catalyzed cyclization | 65–78 | CuCl |
| DBU-mediated O-alkylation | 82 | DBU |
| Electrochemical hydrogenation | 36 | Pt electrode |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
